Lincomycin hydrochloride monohydrate

Description

Propriétés

IUPAC Name |

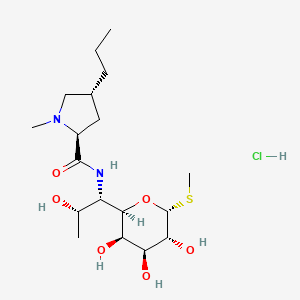

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGYTBWUHCAKF-DCNJEFSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-21-2 (Parent) | |

| Record name | Lincomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30992444 | |

| Record name | Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-49-9 | |

| Record name | Lincomycin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lincomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythro-α-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, monohydrochloride, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6T05Z2B68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lincomycin Hydrochloride Monohydrate: A Deep Dive into Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of lincomycin hydrochloride monohydrate, a lincosamide antibiotic. It details its interaction with the bacterial ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is a bacteriostatic antibiotic, primarily effective against Gram-positive and some anaerobic bacteria.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The key steps in lincomycin's mechanism are:

-

Binding to the 50S Ribosomal Subunit: Lincomycin binds to the large 50S subunit of the bacterial 70S ribosome.[1][2][4][5] This interaction is specific to bacterial ribosomes, which is a key reason for its selective toxicity; it shows little to no effect on mammalian mitochondrial protein synthesis.[6]

-

Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[1][2][7] The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[7]

-

Interference with Peptide Elongation: By binding to the PTC, lincomycin interferes with two crucial sites for tRNA binding: the A-site (aminoacyl) and the P-site (peptidyl).[7][8] This binding sterically hinders the correct positioning of aminoacyl-tRNAs.[9][10]

-

Premature Dissociation of Peptidyl-tRNA: Rather than completely blocking peptide bond formation, lincomycin's primary inhibitory effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[11] This allows for the synthesis of only small peptides before the growing chain prematurely detaches, effectively halting protein production.[11]

-

Blockade of the Ribosomal Exit Tunnel: The binding of lincomycin also partially obstructs the nascent peptide exit tunnel, further contributing to the cessation of protein synthesis.[1]

This multi-faceted interference with the ribosomal machinery prevents the elongation of polypeptide chains, leading to a bacteriostatic effect where bacteria can no longer grow or replicate.[1][10] At higher concentrations, lincomycin may exhibit bactericidal activity.[12][13]

Quantitative Data Summary

The efficacy and pharmacokinetic properties of lincomycin are summarized below. These values can vary based on the specific bacterial strain, inoculum size, and patient physiological factors.[13]

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens

| Bacterial Species | MIC Range (μg/mL) | Reference(s) |

| Staphylococcus aureus | 0.2 - 32 | [14] |

| Streptococcus pneumoniae | 0.05 - 0.4 | [14] |

| Streptococcus pyogenes | 0.04 - 0.8 | [14] |

| Mycoplasma synoviae | 0.5 - 32 | [15] |

| Salmonella enteritidis | ~1.97 | [15] |

| Escherichia coli | >512 | [15] |

| Pasteurella multocida | >512 | [15] |

Table 2: Pharmacokinetic and Protein Binding Parameters

| Parameter | Value | Condition | Reference(s) |

| Peak Serum Level (Cmax) | ~11.6 µg/mL | 600 mg Intramuscular (IM) dose | [14][16] |

| ~15.9 µg/mL | 600 mg Intravenous (IV) infusion (2 hours) | [14][16] | |

| Biological Half-Life (t½) | 5.4 ± 1.0 hours | Normal renal and hepatic function | [7][14] |

| Serum Protein Binding | 28% to 86% | Concentration-dependent (saturable) | [7][17] |

| Urinary Excretion (600 mg dose) | 1.8% to 24.8% (IM), 4.9% to 30.3% (IV) | Unchanged drug | [7][14] |

Experimental Protocols

The mechanism of lincomycin has been elucidated through various in vitro experiments. Below are generalized protocols for key assays.

Ribosome Binding Assay (via Competitive Displacement)

This assay quantifies the affinity of lincomycin for its ribosomal target by measuring its ability to displace a radiolabeled ligand that binds to an overlapping site.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.

-

Radiolabeling: Use a radiolabeled antibiotic known to bind the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.

-

Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.

-

Separation: After incubation to reach equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane, which traps the large ribosome complexes.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the retained radioactivity against the concentration of lincomycin. The concentration of lincomycin that displaces 50% of the bound radioligand (IC₅₀) can be calculated and used to determine the binding affinity (Ki).

In Vitro Translation Assay (Cell-Free Protein Synthesis)

This assay directly measures the inhibitory effect of lincomycin on the synthesis of a reporter protein in a reconstituted system.

Methodology:

-

System Preparation: Prepare or obtain a cell-free transcription-translation system (e.g., from E. coli S30 extract). This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and cofactors.

-

Template Addition: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) to the system.

-

Inhibitor Addition: Add varying concentrations of this compound to a series of reaction tubes containing the cell-free system and DNA template. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

-

Quantify Protein Synthesis: Stop the reaction and measure the amount of reporter protein produced. For luciferase, this involves adding a substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.

-

Data Analysis: Plot the reporter signal against the lincomycin concentration to determine the IC₅₀, the concentration that inhibits protein synthesis by 50%.

Minimum Inhibitory Concentration (MIC) Determination

This standard microbiological assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of lincomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of lincomycin in which no visible bacterial growth (turbidity) is observed.[18]

Mechanisms of Resistance

Bacterial resistance to lincomycin can emerge through several mechanisms, which may also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[19][20]

-

Target-Site Modification: This is the most common resistance mechanism.[20] It involves the enzymatic modification of the antibiotic's binding site on the 23S rRNA.

-

Methylation: Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes.[10][19] These enzymes add one or two methyl groups to the N6 position of a specific adenine residue (A2058), reducing the binding affinity of lincomycin and other MLSB antibiotics to the ribosome.[1][9][19]

-

-

Drug Inactivation: Some bacteria produce enzymes that chemically modify and inactivate lincomycin.

-

Active Efflux: Certain bacteria possess or acquire genes that code for membrane-bound efflux pumps. These pumps actively transport lincomycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1][12][19]

References

- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 2. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lincosamides - Wikipedia [en.wikipedia.org]

- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lincomycin - Wikipedia [en.wikipedia.org]

- 15. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Protein binding and pharmacokinetics of lincomycin following intravenous administration of high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. idexx.dk [idexx.dk]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Solubility in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lincomycin Hydrochloride Monohydrate in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). This document consolidates quantitative solubility data, details experimental protocols for solution preparation, and visualizes key processes to support research and development activities.

Quantitative Solubility Data

This compound, a lincosamide antibiotic, exhibits high solubility in both water and DMSO, making it suitable for a wide range of in vitro and cell culture applications.[1][2] The quantitative solubility can vary slightly between suppliers and batches, which is a normal phenomenon.[3][4] The data compiled from various technical datasheets is presented below.

Table 1: Solubility of this compound

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source |

| Water | 50 mg/mL | 108.46 mM | [5][6] |

| Water | 5 g in 100 mL (50 mg/mL) | 108.46 mM | [2] |

| DMSO | ≥ 100 mg/mL | ≥ 216.92 mM | [5][6] |

| DMSO | 92 mg/mL | 199.56 mM | [3][4][7] |

Note: The molecular weight of this compound is 461.01 g/mol .[3][4] Some sources report solubility for the anhydrous form (Lincomycin HCl, MW: 443.0 g/mol ), which may account for some variations in reported values.[2][8][9]

Experimental Protocols and Methodologies

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocols are based on methodologies cited in technical and research documents.

The following diagram illustrates a generalized workflow for preparing stock solutions of this compound.

Caption: General experimental workflow for preparing Lincomycin solutions.

-

Preparation: Weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: Add deionized or cell culture-grade water to achieve a final concentration of 50 mg/mL.

-

Solubilization: If the compound does not dissolve readily, use an ultrasonic bath to facilitate dissolution.[5][6] Heating the solution to 37°C can also aid in solubilization.[6]

-

Sterilization: For applications in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]

-

Storage: Aliquot the stock solution into sterile tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5]

-

Preparation: Weigh the desired amount of this compound powder.

-

Solvent Selection: Use fresh, high-purity, anhydrous (hygroscopic) DMSO. The presence of water in DMSO can significantly reduce the solubility of the compound.[5][7]

-

Dissolution: Add the DMSO to the powder to achieve the target concentration (e.g., 100 mg/mL).

-

Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.[6]

-

Storage: Aliquot the DMSO stock solution and store under the recommended conditions: -20°C for up to one month or -80°C for up to six months.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its antibiotic effect by targeting and inhibiting protein synthesis within bacterial cells.[10][11] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but it can be bactericidal at higher concentrations or against highly susceptible organisms.[2]

The key steps in its mechanism of action are:

-

Binding to Ribosome: Lincomycin binds to the 50S subunit of the bacterial ribosome.[2][10][12]

-

Target Site: The specific binding site is the 23S rRNA component of the 50S subunit, near the peptidyl transferase center.[10][13]

-

Inhibition of Translocation: This binding interferes with the translocation step of protein elongation, effectively blocking the exit tunnel through which nascent polypeptide chains emerge.[10]

-

Cessation of Synthesis: By preventing the elongation of amino acid chains, protein synthesis is halted, which is essential for bacterial growth and replication.[10][14]

The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of action of Lincomycin in bacterial protein synthesis.

References

- 1. This compound | 7179-49-9 [chemicalbook.com]

- 2. himedialabs.com [himedialabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 11. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Buy this compound | 7179-49-9 | >98% [smolecule.com]

- 13. youtube.com [youtube.com]

- 14. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

The Antibacterial Spectrum of Lincomycin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of Lincomycin hydrochloride monohydrate. The document presents quantitative data on its efficacy, details the experimental protocols for its assessment, and visualizes its mechanism of action and the workflow for susceptibility testing.

Executive Summary

Lincomycin is a lincosamide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria and a range of anaerobic bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide offers a detailed examination of its in vitro activity against a variety of clinically relevant microorganisms, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, it outlines the standardized methodologies for determining antibacterial susceptibility and provides visual representations of the key biological and experimental processes.

Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves the binding of the antibiotic to the 23S rRNA component of the 50S ribosomal subunit. This interaction occurs at or near the peptidyl transferase center, interfering with the transpeptidation and translocation steps of peptide chain elongation. By blocking the exit tunnel of the ribosome, lincomycin prevents the newly synthesized polypeptide chain from emerging, thereby halting protein production and ultimately inhibiting bacterial growth and replication.

Mechanism of Action of Lincomycin.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) data for a range of bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Bacteria

Lincomycin demonstrates significant activity against a variety of Gram-positive cocci and bacilli.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.78 | 1.56 | 0.2 - 3.2 |

| Streptococcus pyogenes | 0.04 | 0.8 | 0.04 - 0.8 |

| Streptococcus pneumoniae | 0.05 | 0.4 | 0.05 - 0.4 |

| Viridans group streptococci | 0.40 | 1.05 | 0.1 - 2.0 |

| Corynebacterium diphtheriae | - | - | 0.1 - 1.6 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Anaerobic Bacteria

Lincomycin is also effective against a number of anaerobic bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | 4.0 | >256 | 0.25 - >256 |

| Clostridium perfringens | 2.0 | 8.0 | 0.5 - 16 |

| Clostridium difficile | 8.0 | 256 | 2 - >256 |

| Propionibacterium acnes | - | - | 0.03 - 0.25 |

| Peptostreptococcus spp. | 0.5 | 2.0 | 0.1 - 4.0 |

Gram-Negative Bacteria

Lincomycin generally exhibits poor activity against most Gram-negative aerobic bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | >128 | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 | >128 |

| Klebsiella pneumoniae | >128 | >128 | >128 |

Experimental Protocols

The determination of the antibacterial spectrum and MIC values of this compound is performed using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves the serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

4.1.1 Materials

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

-

Vortex mixer

-

Bacterial isolates for testing

-

Quality control strains (e.g., Staphylococcus aureus ATCC 29213)

4.1.2 Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.3 Preparation of Antibiotic Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.

-

Perform serial two-fold dilutions of the lincomycin stock solution in CAMHB in the wells of the 96-well microtiter plate. Typically, a volume of 50 µL of CAMHB is added to each well, and then 50 µL of the antibiotic solution is serially transferred, resulting in a range of concentrations.

-

Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

4.1.4 Inoculation and Incubation

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4.1.5 Interpretation of Results

-

After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of lincomycin at which there is no visible growth (i.e., the first clear well).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MIC for the quality control strain should fall within the acceptable range as defined by CLSI.

Experimental Workflow for MIC Determination.

Conclusion

This compound remains a relevant antibiotic with a well-defined spectrum of activity against Gram-positive and anaerobic bacteria. Its utility in clinical settings is guided by the in vitro susceptibility of the target pathogens. The standardized methodologies outlined in this guide are essential for the accurate determination of its antibacterial efficacy, ensuring its appropriate use in research and drug development. A thorough understanding of its mechanism of action provides a basis for investigating potential resistance mechanisms and developing novel therapeutic strategies.

An In-depth Technical Guide to the Stability of Lincomycin Hydrochloride Monohydrate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of lincomycin hydrochloride monohydrate, a critical lincosamide antibiotic. Understanding its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. This document collates and presents key stability data, details experimental methodologies, and visualizes complex processes to support research and development activities.

Solid-State Stability

The solid-state stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life and formulation development. This compound is generally considered stable in its solid form when protected from adverse environmental conditions.

General Stability Profile

This compound is a white or almost white crystalline powder. In the solid state, it is relatively stable when stored in well-closed containers, protected from light and humidity.

Influence of Temperature, Humidity, and Light

While specific quantitative data from long-term and accelerated stability studies on solid this compound under various room temperature, humidity, and light conditions as per ICH guidelines is not extensively published in publicly available literature, general principles of solid-state chemistry and information from related studies suggest the following:

-

Temperature: Elevated temperatures can accelerate solid-state degradation reactions.

-

Humidity: As a monohydrate, the compound's hydration state can be influenced by ambient humidity. High humidity levels may lead to physical changes such as deliquescence and can also accelerate hydrolytic degradation pathways.[1]

-

Light: Photodegradation can occur upon exposure to UV light, potentially leading to the formation of degradation products.[2] Studies on aqueous solutions have shown that lincomycin degrades upon exposure to UV light.[3][4]

It is crucial to conduct formal stability studies following ICH Q1A(R2) guidelines to establish a re-test period for the drug substance.[5][6]

Solution Stability

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Extensive studies have been conducted on its stability in various intravenous (IV) fluids.

Stability in Intravenous Fluids at Room Temperature (25°C)

Lincomycin hydrochloride has been found to be chemically stable in several commonly used intravenous fluids for at least 31 days at 25°C. A study demonstrated that with less than 5% degradation, lincomycin hydrochloride maintains its shelf life in these solutions.[7][8][9]

| Intravenous Fluid | Concentration of Lincomycin | Stability Duration at 25°C | Degradation |

| Sodium Lactate (Hartmann's) Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |

| 0.9% Sodium Chloride Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |

| 5% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |

| 10% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |

Table 1: Stability of Lincomycin Hydrochloride in Various IV Fluids at 25°C.[7][8][9]

Effect of pH on Solution Stability

The pH of the solution is a critical determinant of lincomycin's stability. The degradation of lincomycin follows first-order kinetics at all tested pH values.[7][8] Studies conducted at an accelerated temperature of 80°C to evaluate the effect of pH have shown that the greatest stability is achieved around pH 4.[7][8][9]

| pH | Calculated Shelf Life (t₉₀) at 80°C |

| 2 | 0.38 days |

| 4 | 4.59 days |

Table 2: Effect of pH on the Shelf Life of Lincomycin Hydrochloride Solutions at 80°C.[7][8][9]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Lincomycin hydrochloride has been subjected to stress conditions, including acid, base, and oxidation.

| Stress Condition (at 60°C) | Observation |

| 0.1 M Hydrochloric Acid | Less rapid degradation compared to basic conditions. |

| 0.1 M Sodium Hydroxide | More rapid degradation than in acidic solution. |

| 3% Hydrogen Peroxide | Rapid degradation. |

Table 3: Summary of Forced Degradation Studies on Lincomycin Hydrochloride in Solution.[7][8]

Degradation Pathways

The degradation of lincomycin can proceed through various pathways, including hydrolysis, oxidation, and photolysis. The primary degradation products are formed through modifications of the lincomycin molecule.

Identified Degradation Products

Several degradation products of lincomycin have been identified using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS).[10][11] The major transformation processes include:

-

Hydroxylation: Occurring at the N-alkyl side chain or the pyrrolidine moiety.

-

Oxidation: The thiomethyl group can be oxidized.

-

Demethylation: Removal of a methyl group.

-

Cleavage of the pyranose ring.

Some of the identified degradation products include N-Demethyl lincomycin.[12]

Caption: Potential degradation pathways of lincomycin.

Mechanism of Action: Inhibition of Protein Synthesis

Lincomycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit.[13]

Binding to the Peptidyl Transferase Center

The primary mechanism of action involves the binding of lincomycin to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[13] This binding interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits the formation of peptide bonds, thereby halting protein elongation.

A kinetic analysis of this inhibition suggests a two-step mechanism: an initial competitive binding followed by a slower isomerization to a more tightly bound complex.[14]

Caption: Kinetic model of lincomycin's inhibition of the ribosome.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Stability-Indicating HPLC Method for Lincomycin Hydrochloride

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying lincomycin hydrochloride in the presence of its degradation products.

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 6.0) and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the lincomycin hydrochloride sample in the mobile phase or a suitable solvent to achieve a known concentration.

-

-

Forced Degradation Sample Preparation:

-

Acidic: Incubate the drug solution with 0.1 M HCl at 60°C.

-

Basic: Incubate the drug solution with 0.1 M NaOH at 60°C.

-

Oxidative: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Neutralize the acidic and basic samples before injection.

-

-

Analysis:

-

Inject the prepared samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method should demonstrate specificity, with the peak for lincomycin being well-resolved from any degradation product peaks.

-

Caption: Workflow for HPLC-based stability testing of lincomycin.

Solid-State Stability Testing Protocol (ICH Q1A)

A general protocol for assessing the solid-state stability of this compound according to ICH Q1A guidelines would involve:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

-

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and water content.

Conclusion

This compound exhibits good stability in the solid state when properly stored. In solution, its stability is significantly influenced by pH, with optimal stability around pH 4. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. A thorough understanding of these stability characteristics, guided by robust experimental protocols and analytical methods, is essential for the successful development of pharmaceutical formulations containing this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. idosi.org [idosi.org]

- 3. researchgate.net [researchgate.net]

- 4. jipbs.com [jipbs.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the unknown transformation products derived from lincomycin using LC-HRMS technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 14. Slow-onset inhibition of ribosomal peptidyltransferase by lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Lincomycin hydrochloride monohydrate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Lincomycin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, a lincosamide antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder.[1] It is an antibiotic produced by the actinomyces Streptomyces lincolnensis.[2][3] The compound is a hydrated hydrochloride salt of lincomycin.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₇ClN₂O₇S | [4][5] |

| Molecular Weight | 461.01 g/mol | [4][5][6] |

| Appearance | White to almost white crystalline powder | [1][7] |

| Melting Point | 147 - 153 °C | [8] |

| Solubility | Very soluble in water; Slightly soluble in ethanol (96%); Very slightly soluble in acetone. | [7] |

| pKa (Strongest Basic) | 7.97 | [5] |

| Water Content (Karl Fischer) | 3.5 - 4.5 % | [8] |

Chemical Structure

Lincomycin is a lincosamide antibiotic that consists of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine.[9] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride[4]

The absolute configuration of this compound has been determined by single-crystal X-ray crystallography. The crystals are orthorhombic, belonging to the space group P2(1)2(1)2.[10]

Mechanism of Action

Lincomycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[11][12] This is achieved through its binding to the 50S ribosomal subunit of the bacterial ribosome.[2][11] By binding to the peptidyl transferase center on the 50S subunit, lincomycin interferes with the translocation step of protein synthesis, thereby halting the elongation of the polypeptide chain.[11]

Caption: Mechanism of action of Lincomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Spectrophotometric Determination

A simple and accurate UV spectrophotometric method can be used for the quantitative estimation of lincomycin hydrochloride in bulk and pharmaceutical dosage forms.[6]

-

Instrumentation: A UV-Visible spectrophotometer.

-

Solvent: Distilled water.[6]

-

Procedure:

-

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with distilled water. Further dilute to a concentration of 100 µg/mL with distilled water.[6]

-

Preparation of Calibration Curve: Prepare a series of dilutions in the range of 5-30 µg/mL from the stock solution in 10 mL volumetric flasks using distilled water.[6]

-

Measurement: Measure the absorbance of the prepared solutions at the wavelength of maximum absorbance (λmax), which is 196 nm, using distilled water as a blank.[6]

-

Analysis of Pharmaceutical Formulations: For tablets, weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 250 mg of lincomycin hydrochloride to a 100 mL volumetric flask, dissolve in and make up the volume with distilled water. Filter the solution and make further dilutions to a final concentration of 15 µg/mL. Measure the absorbance at 196 nm.[6]

-

Caption: Workflow for spectrophotometric analysis.

Iodometric Titration

This method allows for the quantitative determination of lincomycin hydrochloride through an oxidation reaction with peroxomonosulfate, followed by iodometric titration.[5]

-

Reagents:

-

0.008 mol/L Potassium peroxomonosulfate (KHSO₅)

-

0.2 mol/L Buffer solution (pH 9.2)

-

0.02 mol/L Sodium hydroxide (NaOH)

-

1.0 mol/L Sulfuric acid (H₂SO₄)

-

10% Potassium iodide (KI) solution

-

0.01 mol/L standard sodium thiosulfate (Na₂S₂O₃) solution

-

1% Starch solution (indicator)

-

-

Procedure:

-

Pipette 10.00 mL of a solution containing 1-5 mg of lincomycin hydrochloride into a 100 mL Erlenmeyer flask.[5]

-

Add 5.00 mL of 0.008 mol/L KHSO₅, 5.0 mL of 0.2 mol/L buffer solution (pH 9.2), and 1 mL of 0.02 mol/L NaOH successively with stirring.[5]

-

Allow the reaction to proceed for 6 minutes at room temperature.[5]

-

Acidify the solution by adding 2.0 mL of 1.0 mol/L H₂SO₄, followed by 1 mL of 10% KI solution while stirring.[5]

-

Titrate the liberated iodine with a 0.01 mol/L standard sodium thiosulfate solution, adding 1 mL of starch solution as an indicator near the endpoint.[3]

-

A blank determination should be performed using the same procedure without the analyte.[5]

-

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. Spectra can be recorded on a suitable NMR spectrometer.[2][13]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Analysis: One- and two-dimensional NMR techniques, including COSY and NOESY, can be employed to assign all proton and carbon signals and to determine the conformation of the molecule in solution.[13]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing approximately 2 mg of the sample with 200 mg of KBr and compressing the mixture.[5]

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Key characteristic peaks include C=C (aromatic) stretching, C-H (aliphatic) stretching, S-CH₃ stretching, C-C (aliphatic) stretching, and C-O-C (ether linkage) stretching.[14]

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

-

Crystallization: Crystals of this compound can be grown from aqueous solutions.[10]

-

Data Collection: Collect diffraction data using a suitable X-ray diffractometer.

-

Structure Solution and Refinement: The structure is solved and refined to determine bond lengths, bond angles, and the absolute configuration of the molecule. The crystal structure reveals that the molecule consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry.[10]

References

- 1. CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents [patents.google.com]

- 2. This compound(7179-49-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Solstice Research Chemicals [lab.solstice.com]

- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Crystal and molecular structure and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. researchgate.net [researchgate.net]

The Genesis of a Potent Antibiotic: A Technical Guide to the Origin and Synthesis of Lincomycin from Streptomyces lincolnensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic, has been a stalwart in the treatment of severe anaerobic and Gram-positive bacterial infections since its discovery. Produced by the soil actinomycete Streptomyces lincolnensis, its unique structure and mechanism of action have prompted extensive research into its biosynthesis and opportunities for yield improvement. This technical guide provides an in-depth exploration of the origins of Streptomyces lincolnensis, a detailed elucidation of the genetic and enzymatic pathways responsible for lincomycin synthesis, comprehensive experimental protocols for its cultivation and purification, and a summary of quantitative data to inform production optimization strategies.

Origin and Discovery of Streptomyces lincolnensis

Streptomyces lincolnensis was first isolated from a soil sample collected in Lincoln, Nebraska, USA. This discovery was part of the extensive soil screening programs of the mid-20th century aimed at identifying novel antibiotic-producing microorganisms. As a member of the genus Streptomyces, it is a Gram-positive, filamentous bacterium characterized by its complex life cycle, involving the formation of a mycelial network and spore production. The type strain, NRRL 2936 (also known as ATCC 25466), is the progenitor of many industrial production strains. Through decades of classical mutagenesis and screening, high-yield strains have been developed, with some producing significantly more lincomycin than the original wild-type. For instance, the high-yield strain S. lincolnensis B48 can produce up to 2.5 g/L of lincomycin, a nearly 30-fold increase compared to the 87.3 mg/L produced by the wild-type strain NRRL 2936[1].

The Lincomycin Biosynthetic Pathway

The biosynthesis of lincomycin is a complex process orchestrated by a dedicated gene cluster, designated 'lmb'. The pathway is bifurcated, leading to the independent synthesis of two precursor molecules: an amino acid, 4-propyl-L-proline (PPL), and an amino sugar, methylthiolincosamide (MTL). These two moieties are subsequently condensed to form N-demethyllincomycin, which then undergoes a final methylation step to yield the active antibiotic, lincomycin A.

Biosynthesis of 4-propyl-L-proline (PPL)

The synthesis of PPL commences with the common amino acid L-tyrosine. A series of enzymatic modifications, catalyzed by proteins encoded by the lmb gene cluster, transforms L-tyrosine into the specialized PPL precursor.

The key enzymes and their functions in this sub-pathway are:

-

LmbB2: A tyrosine hydroxylase that converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3]

-

LmbB1: An L-DOPA extradiol-cleaving 2,3-dioxygenase that acts on L-DOPA.[2]

-

LmbW: A methyltransferase.

-

LmbA: A putative γ-glutamyltransferase thought to be involved in the cleavage of a C-C bond.

-

LmbX and LmbY: Additional enzymes required for the formation of the propylproline ring.

Biosynthesis of Methylthiolincosamide (MTL)

The biosynthesis of the unique eight-carbon amino sugar MTL is a multi-step process that begins with intermediates from primary metabolism, namely fructose-6-phosphate and glucose-1-phosphate. The key steps involve the formation of an octose, followed by a series of modifications including amination, methylation, and the incorporation of a sulfur atom.

Condensation and Final Modification

The PPL and MTL precursors are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. The resulting intermediate, N-demethyllincomycin, is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase LmbJ to produce the final product, lincomycin A.

Diagram of the Lincomycin Biosynthetic Pathway:

Caption: Overview of the bifurcated lincomycin biosynthetic pathway.

Regulation of Lincomycin Production

The production of lincomycin is tightly regulated at the transcriptional level by a network of regulatory proteins. These regulators can act as either activators or repressors of the lmb biosynthetic genes, responding to various intracellular and environmental signals. Understanding these regulatory networks is crucial for the rational design of high-producing strains.

Diagram of Key Transcriptional Regulators:

Caption: Simplified regulatory network of lincomycin biosynthesis.

Quantitative Data on Lincomycin Production

The yield of lincomycin is highly dependent on the strain, fermentation medium composition, and culture conditions. The following tables summarize key quantitative data from various studies to provide a baseline for production and optimization efforts.

Table 1: Lincomycin Production in Different S. lincolnensis Strains

| Strain | Lincomycin Titer (mg/L) | Reference |

| NRRL 2936 (Wild-type) | 62.0 ± 2.9 | [4] |

| NRRL 2936 (Wild-type) | 87.3 | [1] |

| B48 (High-yield mutant) | 2500 | [1] |

| pro10-20 (Mutant) | ~110% of wild-type | [5] |

| D201 (Exconjugant) | 94.8 ± 3.6 | [4] |

| D202 (Exconjugant) | 85.7 ± 3.4 | [4] |

| M-40-18 (EMS mutant) | ~246% of wild-type | [6] |

Table 2: Optimization of Fermentation Medium for Lincomycin Production

| Medium Component | Concentration | Resulting Lincomycin Titer (mg/L) | Reference |

| Un-optimized Medium | - | 3585 | [7] |

| Optimized Medium | Soybean powder, corn steep liquor, glucose | 4600 | [7] |

| Malt extract | 0.5 g/L | 1345 | [8] |

| Dextrin | 10 g/L | 1345 | [8] |

| Soluble starch | 30 g/L | 1345 | [8] |

| (NH₄)₂SO₄ | 2.0 g/L | 1345 | [8] |

| Optimized Seed Medium (in 15-L fermenter) | - | 6560 | [9] |

| Calcium Gluconate Feeding | 0.0638 g/L/h (continuous) | 9160 | [10] |

Table 3: Influence of Precursor Supplementation on Lincomycin Yield

| Supplemented Precursor | Concentration | Increase in Lincomycin Production | Reference |

| L-proline | 0.05 g/L (at 60h) | 23% | [5] |

| L-tyrosine | 0.005 g/L | 10% | [5] |

| L-alanine | 0.1 g/L | 13% | [5] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces lincolnensis, and the extraction, purification, and quantification of lincomycin.

Cultivation of Streptomyces lincolnensis

Diagram of the General Experimental Workflow:

Caption: A generalized workflow for lincomycin production and analysis.

Protocol 5.1.1: Spore Stock Preparation

-

Streak S. lincolnensis on a suitable sporulation agar medium (e.g., MS agar) and incubate at 28-30°C for 7-10 days until confluent growth and sporulation are observed.

-

Aseptically add 5 mL of sterile 20% glycerol solution to the surface of the plate.

-

Gently scrape the surface with a sterile loop or spreader to dislodge the spores, creating a spore suspension.

-

Transfer the spore suspension to a sterile centrifuge tube.

-

Vortex vigorously to break up mycelial fragments.

-

Filter the suspension through sterile cotton wool to remove remaining mycelial debris.

-

Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.

Protocol 5.1.2: Seed Culture Development

-

Aseptically inoculate 50 mL of seed medium in a 250 mL baffled flask with the spore stock.

-

Seed Medium Composition (example): Glucose 30 g/L, Na₂-Citrate·2H₂O 3.4 g/L, NH₄NO₃ 2.5 g/L, K₂HPO₄ 5.0 g/L, MgSO₄·7H₂O 1 g/L, ZnSO₄·7H₂O 1 mg/L, FeSO₄·7H₂O 1 mg/L, and NaCl 0.5 g/L. Adjust pH to 7.0-7.2.

-

Incubate at 28°C on a rotary shaker at 180-250 rpm for 48-72 hours.

Protocol 5.1.3: Production Fermentation

-

Inoculate the production medium with 2-5% (v/v) of the seed culture.

-

Production Medium Composition (example for high yield): Soluble starch 20 g/L, Glucose 10 g/L, Corn steep liquor 30 g/L, Soya flour 1 g/L, (NH₄)₂SO₄ 1.5 g/L, and CaCO₃ 4 g/L. Adjust pH to 7.2.[1]

-

Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 7-10 days. Monitor pH and nutrient levels throughout the fermentation.

Extraction and Purification of Lincomycin

Protocol 5.2.1: Broth Clarification

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to acidic conditions (pH 2-3) to precipitate proteins and other impurities.

-

Remove the precipitate by centrifugation or filtration.

Protocol 5.2.2: Solvent Extraction

-

Adjust the pH of the clarified broth to alkaline conditions (pH 9-10).

-

Extract the lincomycin into an organic solvent such as n-butanol or isoamyl acetate.

-

Separate the organic phase containing lincomycin.

-

Back-extract the lincomycin from the organic phase into an acidic aqueous solution (e.g., dilute HCl).

Protocol 5.2.3: Column Chromatography Purification

-

Apply the acidic extract to a cation-exchange resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the lincomycin from the column using an alkaline solution (e.g., dilute NaOH or NH₄OH).

-

Alternatively, for high purity, reverse-phase chromatography (e.g., C18 silica gel) can be employed, eluting with a methanol/water or acetonitrile/water gradient.

Protocol 5.2.4: Crystallization

-

Concentrate the purified lincomycin solution under vacuum.

-

Induce crystallization by adding a suitable anti-solvent, such as acetone.

-

Collect the lincomycin hydrochloride crystals by filtration and dry under vacuum.

Quantification of Lincomycin by HPLC

Protocol 5.3.1: Sample Preparation

-

Dilute the fermentation broth or purified samples with the mobile phase to a concentration within the linear range of the standard curve.

-

Filter the samples through a 0.22 µm syringe filter before injection.

Protocol 5.3.2: HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5-3.0). A common ratio is in the range of 20-40% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: Calculate the concentration based on a standard curve prepared with pure lincomycin hydrochloride.

Conclusion

The study of lincomycin synthesis by Streptomyces lincolnensis offers a compelling example of microbial secondary metabolism and its industrial application. A thorough understanding of the biosynthetic pathway, its intricate regulatory networks, and optimized fermentation and purification protocols are paramount for enhancing production efficiency. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals seeking to innovate in the field of antibiotic development and production, paving the way for improved yields and the potential for bioengineering novel lincosamide derivatives.

References

- 1. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to lincomycin overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Intergeneric Conjugation of DNA from Escherichia coli to Mycelia of the Lincomycin-Producer Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lincomycin, rational selection of high producing strain and improved fermentation by amino acids supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Properties and Formulation

This technical guide provides an in-depth overview of the physical appearance, chemical properties, and formulation aspects of Lincomycin Hydrochloride Monohydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis.[1][2][3] It is known to be stable in its dry, crystalline state.[4][5]

1.1 Physical Appearance

This compound is consistently described as a white or nearly white crystalline powder.[3][4][6] Some sources may also refer to it as an amorphous solid.[5] It may have a faint mercaptan-like odor and a bitter taste.[5]

| Property | Description | Citations |

| Physical State | Solid, crystalline powder | [3][4][6] |

| Color | White to almost white | [4][6] |

| Odor | Odorless or with a slight mercaptan-like odor | [5] |

1.2 Physicochemical Data

The key physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O | [7][8][9] |

| Molecular Weight | 461.01 g/mol | [4][7][10] |

| Melting Point | 151 - 157 °C | [4][9] |

| Specific Optical Rotation | +134° to +139° (c=1, H₂O) | [9] |

| Water Content | 3.7% to 4.5% | |

| pKa | 7.6 | [5] |

| Solubility | Very soluble in water; Slightly soluble in ethanol; Very slightly soluble in acetone. | [6] |

| Soluble in DMSO (approx. 92 mg/mL).[7] |

Formulation and Administration

This compound is formulated for various routes of administration, primarily for treating serious infections caused by susceptible strains of Gram-positive bacteria like streptococci, pneumococci, and staphylococci.[11] Its use is often reserved for patients with penicillin allergies.[11]

2.1 Dosage Forms

The most common formulations are parenteral, designed for intramuscular (IM) or intravenous (IV) administration.[12][13] Oral powder formulations also exist.[12]

-

Injectable Solution: Typically available at a concentration of 300 mg/mL.[11][12][13] For IV administration, the solution must be diluted.[11] A common diluent is a 100 mL appropriate solution, with the infusion lasting at least one hour.[11]

-

Common Excipients: Injectable formulations may contain preservatives such as benzyl alcohol (9.45 mg/mL).[11]

2.2 Administration and Dosage

-

Intramuscular (IM): For adults with serious infections, a typical dose is 600 mg every 12 to 24 hours.[13]

-

Intravenous (IV): For serious infections in adults, doses range from 600 mg to 1 gram every 8 to 12 hours.[11][13] In life-threatening situations, daily doses can be as high as 8 grams.[11]

Experimental Protocols

While specific experimental reports from the manufacturers are proprietary, the following sections describe standard methodologies for characterizing the key physical properties of a pharmaceutical powder like this compound.

3.1 Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

-

3.2 Solubility Assessment

-

Objective: To determine the solubility of the substance in various solvents.

-

Methodology:

-

A known amount of solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

Small, accurately weighed portions of this compound are added incrementally.

-

The mixture is agitated vigorously after each addition until the solid is fully dissolved.

-

The process continues until saturation is reached (i.e., solid material no longer dissolves).

-

Solubility is expressed in terms of the amount of solute dissolved in a given volume of solvent (e.g., mg/mL). The terminology "very soluble" or "slightly soluble" corresponds to standard pharmacopeial definitions.[6]

-

Mechanism of Action

Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[3][14][15] At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal effects.[3] The primary mechanism involves the specific binding to the 50S subunit of the bacterial ribosome.[3][9][14] This action interferes with the peptidyl transferase center, blocking the peptide exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production and bacterial growth.[14]

Caption: Mechanism of action of Lincomycin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7179-49-9 | Benchchem [benchchem.com]

- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7179-49-9 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Lincomycin Hydrochloride 7179-49-9 | TCI AMERICA [tcichemicals.com]

- 10. This compound | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 15. himedialabs.com [himedialabs.com]

Methodological & Application

Recommended concentration of Lincomycin for bacterial selection in cloning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2] This mechanism of action makes it a suitable agent for the selection of bacteria that have been successfully transformed with a plasmid conferring lincomycin resistance. This document provides detailed application notes and protocols for the use of Lincomycin as a selective agent in bacterial cloning experiments, with a focus on Escherichia coli.

The selection of successfully transformed bacteria is a critical step in molecular cloning. While antibiotics like ampicillin and kanamycin are more commonly used, Lincomycin offers an alternative selection marker. Resistance to Lincomycin is typically conferred by the expression of specific resistance genes, such as lnu (lincosamide nucleotidyltransferase), which inactivate the antibiotic.[3][4][5] The concentration of Lincomycin required for effective selection can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid.

Mechanism of Action and Resistance

Lincomycin exerts its bacteriostatic or bactericidal effect by binding to the A-site of the 23S ribosomal RNA within the 50S ribosomal subunit. This binding interferes with peptidyl transferase activity, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[1][2]

Bacterial resistance to Lincomycin is primarily achieved through enzymatic modification of the antibiotic. Genes such as lnu(A), lnu(C), and lnu(D) encode for lincosamide nucleotidyltransferases.[3][4][5] These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it unable to bind to the ribosome. The level of resistance, and therefore the required concentration of Lincomycin for selection, can depend on the specific lnu gene present on the cloning vector.

Data Presentation: Recommended Lincomycin Concentrations

The optimal concentration of Lincomycin for bacterial selection should be determined empirically. However, based on available literature, the following concentrations can be used as a starting point for optimization.

| Bacterial Strain | Resistance Gene | Recommended Concentration (µg/mL) | Notes |

| Escherichia coli (general use) | - | 100 - 200 | A general starting range for initial experiments. |

| Escherichia coli BL21 | Hybrid linR | 200 | Effective for selecting cells with this specific resistance gene.[6] |

| Escherichia coli AG100A | lnu(D) | Not specified, but conferred resistance | The study focused on the gene rather than optimizing the selection concentration.[3][4] |

| General Cell Culture | - | 100 | Used for the prevention of bacterial contamination. |

Note: The Minimum Inhibitory Concentration (MIC) of Lincomycin for wild-type E. coli strains can vary. For instance, the MIC for E. coli BL21 has been reported to be 200 µg/mL.[6] Therefore, a concentration above this value is recommended for effective selection of resistant colonies.

Experimental Protocols

Protocol 1: Preparation of Lincomycin Stock Solution

Materials:

-

Lincomycin hydrochloride powder

-

Sterile, deionized water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh out the appropriate amount of Lincomycin hydrochloride powder. For example, for 10 mL of stock solution, weigh 500 mg of Lincomycin hydrochloride.

-

Dissolution: In a sterile conical tube, add the weighed Lincomycin hydrochloride powder. Add a portion of the sterile, deionized water (e.g., 8 mL for a final volume of 10 mL) and vortex until the powder is completely dissolved.

-

Adjust final volume: Add sterile, deionized water to reach the final desired volume (e.g., 10 mL).

-

Sterilization: Sterilize the Lincomycin stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C. Lincomycin solutions are stable for several months when stored frozen.

Protocol 2: Preparation of Lincomycin Selection Plates

Materials:

-

Luria-Bertani (LB) agar

-

Autoclave

-

Sterile petri dishes

-

Water bath set to 50-55°C

-

Lincomycin stock solution (e.g., 50 mg/mL)

Procedure:

-

Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.

-

Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.

-

Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.

-

Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile Lincomycin stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 50 mg/mL stock solution, add 3 mL of the stock solution to 1 liter of LB agar (1:1000 dilution of a 50 mg/mL stock gives 50 µg/mL, so for 150 µg/mL, use 3 mL).

-

Mixing and Pouring: Gently swirl the flask to ensure the Lincomycin is evenly distributed throughout the agar. Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

-

Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and dehydration. The plates should be used within 1-2 weeks for optimal performance.

Protocol 3: Selection of Transformed Bacteria

Materials:

-

Competent E. coli cells (e.g., DH5α)

-

Ligation reaction mixture (containing the plasmid with the Lincomycin resistance gene)

-

SOC or LB medium (pre-warmed to 37°C)

-

Lincomycin selection plates (prepared as in Protocol 2)

-

Incubator at 37°C

Procedure:

-

Transformation: Perform the transformation of competent E. coli cells with the ligation mixture according to a standard heat shock or electroporation protocol.[7][8]

-

Recovery: After the transformation procedure, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period allows the cells to express the antibiotic resistance gene.

-

Plating: Plate 50-200 µL of the cell suspension onto the pre-warmed Lincomycin selection plates. Spreading different volumes can help in obtaining well-isolated colonies.

-

Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.

-

Colony Selection: After incubation, colonies should be visible on the plates. Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep).

Mandatory Visualizations

Caption: Workflow for bacterial selection using Lincomycin.

Caption: Mechanism of action of Lincomycin and resistance.

Troubleshooting

-

No Colonies: If no colonies appear on the selection plates, consider the following:

-

Transformation efficiency: Ensure that your competent cells have a high transformation efficiency. Perform a positive control transformation with a known plasmid.

-

Antibiotic concentration: The Lincomycin concentration may be too high. Try a lower concentration or perform a titration to determine the optimal concentration for your specific plasmid and strain.

-

Recovery time: Ensure an adequate recovery period after transformation to allow for the expression of the resistance gene.

-

-

Satellite Colonies: The appearance of small colonies surrounding a larger, true colony can be an issue.[9][10]

-

Antibiotic degradation: Lincomycin, like other antibiotics, can degrade over time, especially with prolonged incubation. Avoid incubating plates for longer than 24 hours.[1]

-

Antibiotic concentration: A low concentration of Lincomycin may not be sufficient to kill all non-transformed cells, leading to the growth of satellite colonies.[9] Consider increasing the Lincomycin concentration.

-

Fresh plates: Use freshly prepared selection plates for the best results.

-

-

Lawn of Growth: A lawn of bacterial growth indicates that the selection is not effective.

-

Antibiotic concentration: The Lincomycin concentration is likely too low.[1]

-

Antibiotic stock: The Lincomycin stock solution may have lost its activity. Prepare a fresh stock solution.

-

Conclusion

Lincomycin can be an effective selective agent for bacterial cloning when used at an appropriate concentration. It is recommended to empirically determine the optimal concentration for your specific bacterial strain and plasmid construct. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully utilize Lincomycin for the selection of transformed bacteria in their cloning workflows.

References

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New lnu(C) Gene Conferring Resistance to Lincomycin by Nucleotidylation in Streptococcus agalactiae UCN36 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Lincomycin Resistance Mutation Associated with Activation of Antibiotic Production in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. addgene.org [addgene.org]

- 9. goldbio.com [goldbio.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals